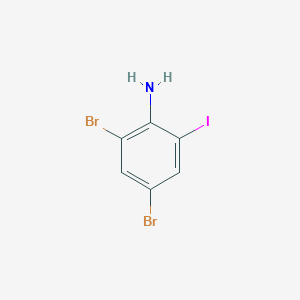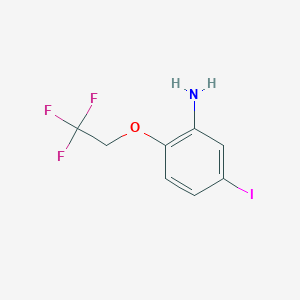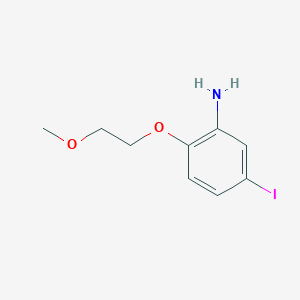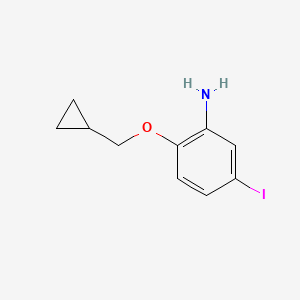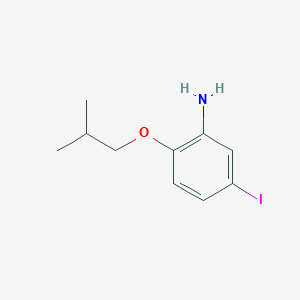
5-iodo-2-(2-methylpropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-2-(2-methylpropoxy)aniline: is an organic compound characterized by the presence of an iodine atom, an isobutoxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-(2-methylpropoxy)aniline typically involves the iodination of 2-isobutoxyaniline. One common method is the direct iodination of aniline derivatives using iodine and an oxidizing agent. For instance, the reaction can be carried out by mixing 2-isobutoxyaniline with iodine in the presence of sodium bicarbonate and water, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-iodo-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: 5-iodo-2-(2-methylpropoxy)aniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .
Industry: The compound is also used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mecanismo De Acción
The mechanism of action of 5-iodo-2-(2-methylpropoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antiviral applications, it may inhibit viral DNA synthesis by incorporating into the viral genome, thereby preventing replication .
Comparación Con Compuestos Similares
5-Iodo-2-deoxyuridine: An antiviral agent used in the treatment of herpes simplex infections.
5-Iodo-2,4-dimethoxypyrimidine: Used in the synthesis of nucleoside analogs.
5-Iodo-1,2,3-triazole derivatives:
Uniqueness: 5-iodo-2-(2-methylpropoxy)aniline stands out due to its unique combination of an iodine atom, an isobutoxy group, and an aniline moiety. This structure provides distinct reactivity and functionalization possibilities, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5-iodo-2-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYGMPBABSMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
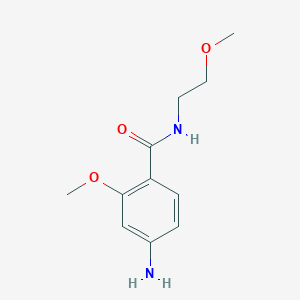
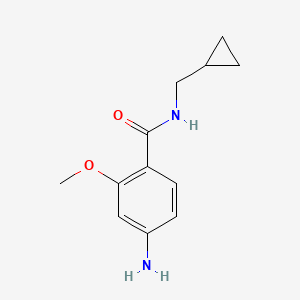
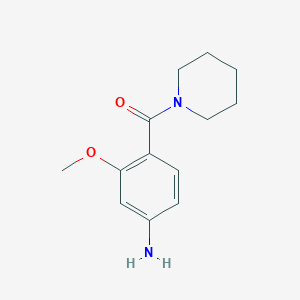
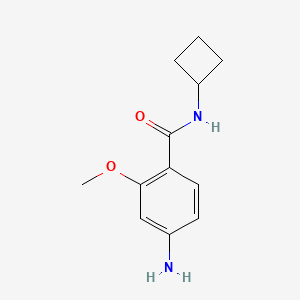
![3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-](/img/structure/B7936582.png)

![Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate](/img/structure/B7936600.png)


